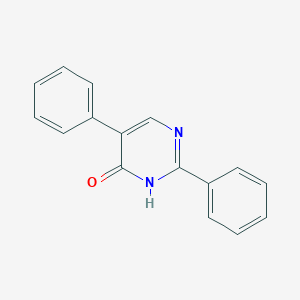

2,5-Diphenylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diphenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Adenosine Receptor Modulation

One of the prominent applications of 2,5-diphenylpyrimidin-4(3H)-one derivatives is their role as ligands for adenosine receptors. These receptors, particularly A2A and A3 subtypes, are involved in various physiological processes including sedation, vasodilation, and immune response modulation. Compounds that block these receptors have potential therapeutic effects in treating neurodegenerative diseases like Parkinson's disease and cardiovascular disorders .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against cancer cell lines. For instance, compounds synthesized through a one-pot three-component reaction showed significant activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating strong potential as antitumor agents .

Organic Synthesis

Regioselective Functionalization

The compound has been utilized in regioselective functionalization reactions. A recent methodology developed for the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones showcased a catalyst-free approach using caesium carbonate as a base. This method yielded various O-alkylated products with high selectivity and efficiency (81–91% yield) under mild conditions . This advancement highlights the utility of this compound in synthetic organic chemistry.

Material Science

Polymer Development

The structural properties of this compound derivatives have been explored for their potential in developing advanced materials. The incorporation of these compounds into polymer matrices has shown promise in enhancing thermal stability and mechanical properties, making them suitable candidates for applications in coatings and composites.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Adenosine receptor antagonists | Potential treatment for neurodegenerative diseases |

| Antitumor Activity | Breast cancer cell line testing | IC50 values: 17.83 μM (MDA-MB-231), 19.73 μM (MCF-7) |

| Organic Synthesis | Regioselective O-alkylation | Yields: 81–91% under mild conditions |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |

Case Studies

- Adenosine Receptor Antagonism : Research indicates that specific derivatives of this compound effectively block A2A receptors, which may lead to innovative treatments for conditions like Parkinson's disease .

- Antitumor Activity Evaluation : A study involving the synthesis of triazolo[4,3-a]pyrimidine derivatives demonstrated that certain compounds derived from this compound exhibited significant cytotoxicity against breast cancer cell lines .

- Synthetic Methodology Development : The advancement of a catalyst-free methodology for regioselective functionalization has opened new pathways for the synthesis of pyrimidine derivatives with tailored properties for specific applications .

Eigenschaften

CAS-Nummer |

29134-22-3 |

|---|---|

Molekularformel |

C16H12N2O |

Molekulargewicht |

248.28 g/mol |

IUPAC-Name |

2,5-diphenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |

InChI-Schlüssel |

GIECBAMIEKUYSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.